2-Hydroxyphenyl 3-methoxybenzoate
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Overview
Description
2-Hydroxyphenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is a derivative of benzoic acid, where the hydroxyl group is positioned at the 2nd carbon of the phenyl ring, and the methoxy group is at the 3rd carbon of the benzoate ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenyl 3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of immobilized enzymes like lipase B from Candida antarctica (Novozym 435) for transesterification reactions has also been explored . This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyphenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenols and benzoates.
Scientific Research Applications
2-Hydroxyphenyl 3-methoxybenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl 3-methoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group at the 4th position.
3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups at the 3rd and 4th positions.
2-Methoxybenzoic acid: Similar structure but with the methoxy group at the 2nd position.
Uniqueness: 2-Hydroxyphenyl 3-methoxybenzoate is unique due to the specific positioning of the hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9,15H,1H3 |
InChI Key |
WVAGOVJUYVRBFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2O |
Origin of Product |
United States |
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